![molecular formula C18H16N2O3S B14115271 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]- is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with methoxyphenyl groups. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]- typically involves the reaction of thiourea with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of 4-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antidiabetic agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that control cell growth, inflammation, or metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Thiazolidinone, 2-[(4-methoxyphenyl)imino]-3-methyl-
- 3-(4-methoxyphenyl)-2-(4-methoxyphenyl)imino-4-thiazolidinone
Comparison
Compared to other thiazolidinone derivatives, 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl groups enhance its lipophilicity and may contribute to its ability to interact with biological membranes and molecular targets .
Propiedades
Fórmula molecular |
C18H16N2O3S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-imino-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-7-3-12(4-8-14)11-16-17(21)20(18(19)24-16)13-5-9-15(23-2)10-6-13/h3-11,19H,1-2H3 |
Clave InChI |
CSZYWJHBKIHGFY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


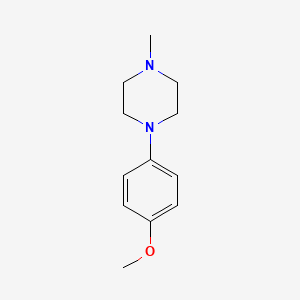
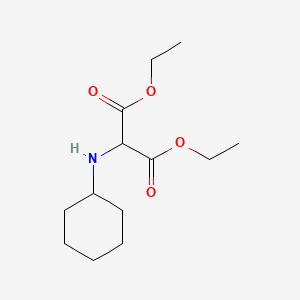
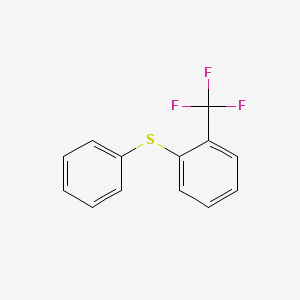
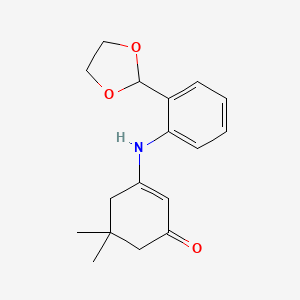
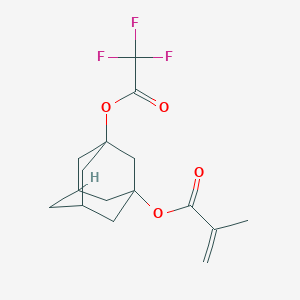

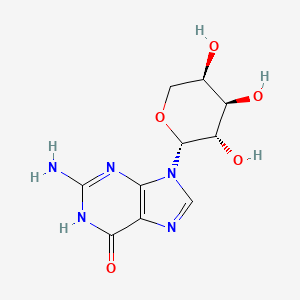

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14115236.png)
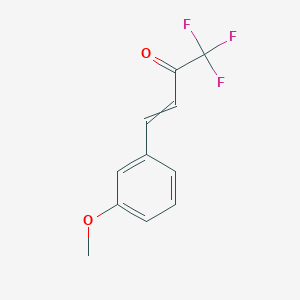
![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115253.png)
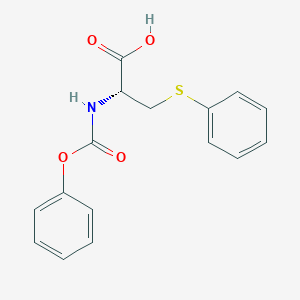
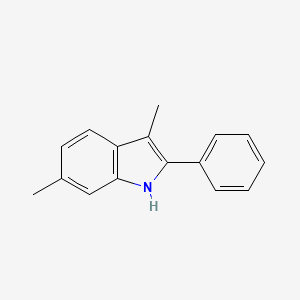
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
